molecular formula C2F6MnO6S2 B3042288 Manganese bis(trifluoromethanesulfonate) CAS No. 55120-76-8

Manganese bis(trifluoromethanesulfonate)

Cat. No. B3042288
CAS RN: 55120-76-8
M. Wt: 353.08 g/mol
InChI Key: HEYNLDRKZOOEDN-UHFFFAOYSA-L
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Description

Manganese bis(trifluoromethanesulfonate), also known as manganese triflate, is used as a catalyst in organic synthesis for the oxidation of various hydrocarbons, epoxidation, and C-H oxidation reactions .


Synthesis Analysis

The synthesis of Manganese bis(trifluoromethanesulfonate) involves the addition of anhydrous trifluoromethanesulfonic acid to manganese metal under argon. The mixture is then stirred vigorously while heated to 60°C under nitrogen for 2 hours. After cooling, the suspension is filtered, and the volume of the filtrate is reduced to 20 mL. The addition of 160 mL of dry ether precipitates the white hygroscopic manganese (II) salt .


Molecular Structure Analysis

The molecular formula of Manganese bis(trifluoromethanesulfonate) is C2F6MnO6S2 . The InChI string is 1S/2CHF3O3S.Mn/c22-1(3,4)8(5,6)7;/h2(H,5,6,7);/q;;+2/p-2 .


Chemical Reactions Analysis

Manganese bis(trifluoromethanesulfonate) is used as a catalyst in organic synthesis for the oxidation of various hydrocarbons, epoxidation, and C-H oxidation reactions .


Physical And Chemical Properties Analysis

Manganese bis(trifluoromethanesulfonate) is a white powder with a melting point greater than 400°C. It is soluble in acetonitrile, slightly soluble in alcohol, and insoluble in acetone and ether at room temperature .

Scientific Research Applications

Catalyst in Organic Synthesis

Manganese bis(trifluoromethanesulfonate), also known as manganese triflate, is used as a catalyst in organic synthesis . It plays a crucial role in the oxidation of various hydrocarbons .

Epoxidation Reactions

Manganese bis(trifluoromethanesulfonate) is used as a catalyst in the epoxidation of olefins . Epoxidation is a reaction that involves the conversion of an alkene to an epoxide, which is a cyclic ether with three ring atoms.

C-H Oxidation Reactions

Manganese bis(trifluoromethanesulfonate) is also used in C-H oxidation reactions . These reactions involve the conversion of a C-H bond into a C-O, C-N, or C-C bond, which is a key step in the functionalization of hydrocarbons.

Preparation of Manganese Complexes

The solubility of Manganese bis(trifluoromethanesulfonate) in acetone, ether, and anhydrous acetonitrile makes it useful for the preparation of manganese complexes with various ligands . These complexes can be used in a variety of applications, including catalysis and materials science.

Biginelli Reactions

Manganese bis(trifluoromethanesulfonate) can be used as a catalyst in Biginelli reactions . The Biginelli reaction is a multi-component reaction that leads to the formation of 3,4-dihydropyrimidin-2(1H)-ones, which are key structures in many biologically active compounds.

Methanolysis

Manganese bis(trifluoromethanesulfonate) can be used as a catalyst in methanolysis reactions . Methanolysis is a process where a substance is broken down by reaction with methanol.

Safety and Hazards

Manganese bis(trifluoromethanesulfonate) is harmful if swallowed and causes severe skin burns and eye damage. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

manganese(2+);trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CHF3O3S.Mn/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYNLDRKZOOEDN-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Mn+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F6MnO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Manganese bis(trifluoromethanesulfonate)

CAS RN

55120-76-8
Record name Manganese bis(trifluoromethanesulphonate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Manganese bis(trifluoromethanesulfonate)
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Manganese bis(trifluoromethanesulfonate)
Reactant of Route 3
Manganese bis(trifluoromethanesulfonate)
Reactant of Route 4
Manganese bis(trifluoromethanesulfonate)

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